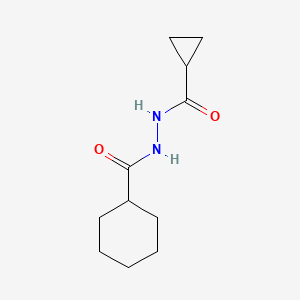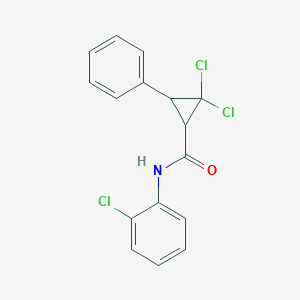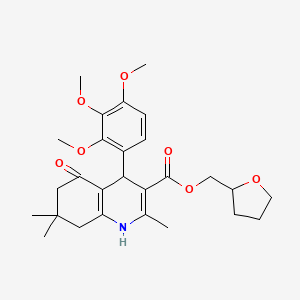
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is used to prevent insect bites and the transmission of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Wirkmechanismus
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by blocking the receptors in the insect's antennae that are responsible for detecting the presence of carbon dioxide and lactic acid, which are both indicators of a nearby host. By blocking these receptors, ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate makes it difficult for the insect to locate its target and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been shown to have low toxicity and is generally considered safe for use in humans. However, studies have shown that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause skin irritation in some individuals, and prolonged exposure to high concentrations of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause neurological damage in animals. It is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate products according to the manufacturer's instructions and to avoid excessive exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to note that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can interfere with certain assays and can be toxic to some insects at high concentrations. As such, it is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate in a controlled manner and to carefully consider its effects on experimental outcomes.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. One potential area of research is the development of new insect repellents that are more effective and less toxic than ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. Another potential area of research is the study of the effects of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate on non-target organisms, such as aquatic insects and birds. Additionally, there is a need for further research into the mechanisms of action of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and the ways in which it interacts with insect sensory systems.
Synthesemethoden
The synthesis of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate involves the reaction between piperidine and 3,7-dimethyloct-6-en-1-ol in the presence of ethyl chloroformate. The reaction results in the formation of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and ethyl alcohol. The process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by interfering with the insect's sense of smell, making it difficult for them to locate their target. This has made ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate an essential tool in the fight against insect-borne diseases.
Eigenschaften
IUPAC Name |
ethyl 1-(3,7-dimethyloct-6-enyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-5-21-18(20)17-11-6-7-13-19(17)14-12-16(4)10-8-9-15(2)3/h9,16-17H,5-8,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQADKTRACVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CCC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)


![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)

![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)